5-(3-Methoxyphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivativesThis compound has been studied for its potential biological and pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)nicotinamide typically involves the condensation of 3-methoxyaniline with nicotinic acid or its derivatives. One common method includes the following steps :
Starting Materials: 3-methoxyaniline and nicotinic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in an anhydrous solvent such as dichloromethane.
Procedure: The reaction mixture is cooled to 0°C, and the coupling agent is added under nitrogen protection. The mixture is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-(3-Hydroxyphenyl)nicotinamide.
Reduction: Formation of 5-(3-Aminophenyl)nicotinamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Methoxyphenyl)nicotinamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)nicotinamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-bromophenyl)-2-chloronicotinamide (ND4)
Uniqueness
5-(3-Methoxyphenyl)nicotinamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can enhance its biological activity and specificity compared to other nicotinamide derivatives .
Properties
CAS No. |
1356110-84-3 |
---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-3-9(6-12)10-5-11(13(14)16)8-15-7-10/h2-8H,1H3,(H2,14,16) |
InChI Key |
OQCIFMLYXMQHEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.